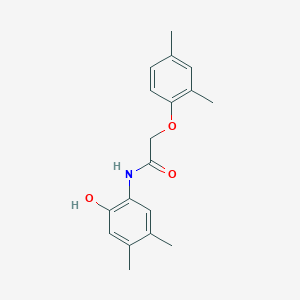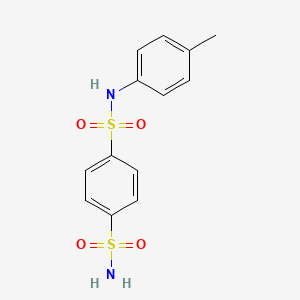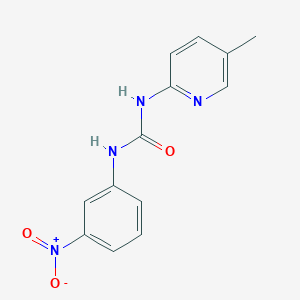![molecular formula C13H18N2O4S B5713798 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane, also known as MNSA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. MNSA has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been extensively studied for its various pharmacological applications. One of the most promising applications of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is its anti-inflammatory activity. Studies have shown that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of many inflammatory diseases. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Mécanisme D'action
The exact mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is not fully understood. However, it is believed that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. For example, 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activity of COX-2. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In vivo studies have demonstrated that 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane in lab experiments is its broad range of pharmacological activities. 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for studying various disease states. Additionally, 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane in lab experiments is its potential toxicity. While 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans.
Orientations Futures
There are several future directions for the study of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane. One potential avenue is the development of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane analogs with improved pharmacological properties. For example, modifications to the chemical structure of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane may improve its potency, selectivity, and bioavailability. Another potential direction is the investigation of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane as a potential treatment for other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to determine the safety and efficacy of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane in humans, which may pave the way for the development of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane-based therapeutics.
Méthodes De Synthèse
The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with azepane in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This method has been reported in several research articles and has been shown to yield high purity 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane.
Propriétés
IUPAC Name |
1-(4-methyl-2-nitrophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-6-7-13(12(10-11)15(16)17)20(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXCYDDOSPHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-2-nitrophenyl)sulfonyl]azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)

![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)